molecular formula C10H8O2 B047857 (3E)-3-ethylidene-1-benzofuran-2-one CAS No. 114524-40-2

(3E)-3-ethylidene-1-benzofuran-2-one

Cat. No. B047857
M. Wt: 160.17 g/mol
InChI Key: UXEXPEPZLZMQQJ-FARCUNLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-ethylidene-1-benzofuran-2-one, also known as Stilbene 1, is a synthetic organic compound that has been used in scientific research for various purposes. It is a derivative of benzofuran and belongs to the class of stilbenes. This compound has gained attention due to its potential therapeutic applications, and its mechanism of action has been studied extensively.

Mechanism Of Action

The mechanism of action of (3E)-3-ethylidene-1-benzofuran-2-one involves its ability to modulate various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation. It also inhibits the activity of enzymes involved in the progression of cancer, leading to cell death. Additionally, it has been shown to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.

Biochemical And Physiological Effects

(3E)-3-ethylidene-1-benzofuran-2-one has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also inhibits the activity of enzymes involved in the progression of cancer, leading to cell death. Additionally, it has been shown to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the major advantages of using (3E)-3-ethylidene-1-benzofuran-2-one in lab experiments is its high purity and stability. It can be synthesized in large quantities with high yield, making it a cost-effective option for research. However, its limitations include its low solubility in water, which can make it difficult to use in aqueous-based experiments. Additionally, its potential toxicity and side effects need to be carefully studied before its use in animal models.

Future Directions

There are several future directions for the use of (3E)-3-ethylidene-1-benzofuran-2-one in scientific research. One area of interest is its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Its ability to modulate signaling pathways in the body makes it a promising candidate for drug development. Additionally, its use in combination with other compounds may lead to synergistic effects, enhancing its therapeutic potential. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.

Synthesis Methods

The synthesis of (3E)-3-ethylidene-1-benzofuran-2-one involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base and a catalyst. The resulting product is then subjected to a dehydration reaction to obtain the final compound. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

(3E)-3-ethylidene-1-benzofuran-2-one has been used in scientific research for various purposes. One of the major applications of this compound is in the field of medicinal chemistry. It has been studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been investigated for its neuroprotective effects and its ability to inhibit enzymes involved in the progression of Alzheimer's disease.

properties

CAS RN

114524-40-2

Product Name

(3E)-3-ethylidene-1-benzofuran-2-one

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

(3E)-3-ethylidene-1-benzofuran-2-one

InChI

InChI=1S/C10H8O2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11/h2-6H,1H3/b7-2+

InChI Key

UXEXPEPZLZMQQJ-FARCUNLSSA-N

Isomeric SMILES

C/C=C/1\C2=CC=CC=C2OC1=O

SMILES

CC=C1C2=CC=CC=C2OC1=O

Canonical SMILES

CC=C1C2=CC=CC=C2OC1=O

Other CAS RN

4412-04-8

synonyms

2(3H)-Benzofuranone, 3-ethylidene-, (E)- (9CI)

Origin of Product

United States

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